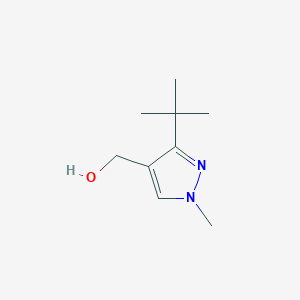

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(3-tert-butyl-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5,12H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWMLWLFEURUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and an appropriate aldehyde in the presence of a drying agent such as magnesium sulfate. This reaction is typically carried out in methanol at ambient temperature, resulting in the formation of the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency, versatility, and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under suitable conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol or amine .

Scientific Research Applications

Synthesis and Properties

The compound can be synthesized through several methods, one common approach being the condensation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde in the presence of a drying agent like magnesium sulfate. This reaction typically occurs in methanol at ambient temperature, yielding the desired product in good yield.

Chemistry

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol serves as a building block for synthesizing more complex pyrazole derivatives that exhibit potential pharmacological activities. Its structural features allow for modifications that can enhance biological activity or lead to new functionalities.

Biology

In biological research, this compound has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, making them valuable in developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases.

Medicine

The pharmaceutical industry explores pyrazole derivatives for their potential in drug development targeting various medical conditions such as cancer, cardiovascular diseases, and neurological disorders. The compound's interaction with specific molecular targets can lead to the design of novel therapeutics with improved efficacy and safety profiles .

Case Study: Cancer Therapeutics

Research indicates that pyrazole derivatives can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), an epigenetic target associated with tumor progression. Inhibitors derived from this compound are being evaluated for their effectiveness in preclinical cancer models .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as catalysts and sensors. Its unique chemical structure allows for incorporation into polymer matrices or as a functional group in sensor design.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex pyrazole derivatives |

| Biology | Investigated for anti-inflammatory and antimicrobial properties |

| Medicine | Potential drug candidate for cancer and other diseases |

| Industry | Development of catalysts and functional materials |

Mechanism of Action

The mechanism of action of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and pain, leading to their anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol include:

(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)methanol: A structural isomer with the hydroxymethyl group attached to a different position on the pyrazole ring.

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethanol: A homolog with an ethyl group instead of a methyl group attached to the hydroxyl group.

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)amine: A derivative with an amino group instead of a hydroxymethyl group

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can provide opportunities for further functionalization and derivatization .

Biological Activity

The compound (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article aims to explore its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the synthesis of more complex derivatives that may exhibit enhanced biological activities. The compound serves as a building block for further modifications aimed at developing novel therapeutic agents.

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

- Anticancer potential

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory and analgesic effects. Additionally, its structure allows it to interfere with cancer cell proliferation through apoptosis induction and microtubule destabilization .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Anti-inflammatory Activity : A series of pyrazole derivatives demonstrated significant anti-inflammatory effects with IC50 values comparable to standard medications like diclofenac .

- Anticancer Activity : Compounds based on the pyrazole scaffold have shown effective inhibition of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Notably, some derivatives exhibited enhanced apoptosis-inducing capabilities .

- Antimicrobial Effects : Research has indicated that certain pyrazole derivatives possess antimicrobial properties, making them candidates for further development as antibacterial agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazines with β-diketones or β-keto esters under reflux in solvents like ethanol or acetic acid. For example, analogous pyrazole derivatives (e.g., (1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol) are synthesized via hydrazine hydrate reactions with α,β-unsaturated ketones, followed by purification via recrystallization (ethanol/chloroform mixtures) . Key parameters include temperature control (80–100°C), solvent polarity, and reaction time (4–6 hours). TLC monitoring and spectroscopic validation (NMR, FTIR) ensure purity and structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyrazole ring protons at 6.5–8.0 ppm) and carbon backbone.

- FTIR : Confirms hydroxyl (-OH, ~3200–3400 cm⁻¹) and C=N (1550–1600 cm⁻¹) groups.

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

- Data Contradiction Resolution : Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities. For example, SHELX software refines crystallographic data to confirm bond lengths/angles . Discrepancies in hydroxyl peak shifts may arise from solvent effects (DMSO vs. CDCl3), necessitating solvent standardization .

Q. How does the tert-butyl group influence the compound’s solubility and stability in aqueous vs. organic media?

- Methodological Answer : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DCM, THF). Solubility can be quantified via shake-flask experiments with HPLC analysis. Stability studies under varying pH (2–10) and temperatures (25–60°C) reveal degradation pathways (e.g., oxidation of the methanol group), monitored via UV-Vis or LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrazole C-5 position) or nucleophilic substitution (methanol -OH group). Molecular dynamics simulations (e.g., AMBER) assess solvation effects and transition states in reactions like esterification or oxidation .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

- Methodological Answer :

- Dose-Response Studies : Use IC50/EC50 assays (e.g., microdilution for antimicrobial activity, MTT for cytotoxicity) to establish therapeutic windows.

- Target-Specific Assays : Compare binding affinity to microbial enzymes (e.g., CYP51 for antifungals) vs. human kinases via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Data Normalization : Control for solvent interference (e.g., DMSO cytotoxicity thresholds <1% v/v) and replicate experiments (n ≥ 3) .

Q. What strategies mitigate side reactions during functionalization of the methanol group?

- Methodological Answer :

- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect the -OH group during alkylation/acylation, followed by fluoride-mediated deprotection (e.g., TBAF).

- Catalytic Optimization : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for arylations under inert atmospheres (N2/Ar) to prevent oxidation.

- Side-Product Analysis : LC-MS or GC-MS identifies byproducts (e.g., over-oxidation to carboxylic acids), guiding solvent/reagent adjustments (e.g., NaBH4 instead of LiAlH4 for selective reductions) .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves resolution. Patterson maps resolve disorder in tert-butyl or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.